4-tert-butyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide
Description
Key structural elements include:
- 2-position: Trifluoromethyl (–CF₃) group, enhancing lipophilicity and metabolic stability.
- 6-position: Benzamide substituent with a tert-butyl (–C(CH₃)₃) group at the para position of the phenyl ring, contributing to steric bulk and hydrophobic interactions.
This scaffold is associated with anticancer, antiviral, and kinase-inhibitory activities, depending on substituent modifications .
Properties
IUPAC Name |
4-tert-butyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O/c1-17(2,3)12-6-4-11(5-7-12)16(26)23-13-9-22-15-8-14(18(19,20)21)24-25(15)10-13/h4-10H,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNDULFIKNBTPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazolo[1,5-a]pyrimidine core through a cyclization reaction, followed by the introduction of the trifluoromethyl group and the tert-butyl group. The final step involves the coupling of the pyrazolo[1,5-a]pyrimidine derivative with benzoyl chloride to form the benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-tert-butyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrazolo[1,5-a]pyrimidine derivatives have shown efficacy.
Industry: The compound may find use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
Key Observations :
- The –CF₃ group at the 2-position is conserved in kinase-targeting analogs (e.g., D940, D931), suggesting its role in binding pocket interactions .
Anticancer Activity
- Target Compound : Demonstrated synergistic effects with palbociclib (CDK4/6 inhibitor) in PIK3CA/AKT1-mutant MCF7 cells, with a combination index (CI) < 1 indicating synergy .
- Methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate : Acts as a key intermediate for derivatives with IC₅₀ values < 1 µM in breast cancer models .
- D940: Inhibits AMPK with nanomolar potency, linked to its morpholine-derived solubilizing group .
Antiviral and Antibacterial Activity
- Triazolopyrimidine derivatives (e.g., compounds from ): Exhibit 40–43% inhibition of tobacco mosaic virus (TMV) at 500 µg/mL, but lack the –CF₃ group critical for metabolic stability .
- N-[3-(4-quinazolinyl)aminopyrazole-4-carbonyl]hydrazones: Show antifungal activity comparable to hymexazol, though with lower selectivity .
Physicochemical and Pharmacokinetic Properties
Insights :
- The tert-butyl group in the target compound contributes to high logP and low aqueous solubility, which may limit bioavailability despite improved target binding.
- Morpholinomethyl in D940 balances lipophilicity and solubility, making it more drug-like .
Biological Activity
4-tert-butyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-mycobacterial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure features a trifluoromethyl group and a tert-butyl substituent, which are critical for its biological activity.
Anti-mycobacterial Activity
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. Specifically, compounds with similar structures to this compound have shown significant in vitro activity against M.tb. For example, derivatives with specific substitutions have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL against mycobacterial strains .
Table 1: Anti-mycobacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Structure | MIC (µg/mL) | Comments |
|---|---|---|---|
| 11 | - | 0.5 | Effective against M.tb |
| 12 | - | 0.8 | Moderate activity |
| 13 | - | 1.0 | Good stability in liver microsomes |
Anticancer Activity
In addition to its anti-mycobacterial properties, the compound exhibits promising anticancer activities. Research indicates that pyrazolo[1,5-a]pyrimidines can induce apoptosis in various cancer cell lines. For instance, related compounds have been reported to inhibit cell proliferation in A549 lung cancer cells with IC50 values around 49.85 μM .
Table 2: Anticancer Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5 | A549 | 49.85 | Induces apoptosis |
| 6 | NCI-H460 | 36.12 | Autophagy induction |
| 7 | HepG2 | 0.39 | Aurora-A kinase inhibition |
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is closely linked to their structural features. Variations in substituents at specific positions on the pyrazole ring significantly influence their potency and selectivity.
- Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to interact with biological targets.
- Torsion Angles : Bulky substituents can lead to unfavorable torsion angles that may reduce activity .
Case Studies
Several case studies illustrate the potential applications of compounds related to this compound:
- Inhibition of Mycobacterial ATP Synthase : A study demonstrated that certain derivatives inhibited ATP synthase in M.tb, leading to decreased bacterial viability in vitro and promising results in animal models .
- Cancer Cell Line Studies : Another investigation revealed that compounds with similar structures induced significant apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .
Q & A
Q. What are the synthetic routes and characterization methods for 4-tert-butyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of a pyrazolo[1,5-a]pyrimidine core. For example, coupling a pyrimidine derivative with a benzoyl chloride under optimized conditions (e.g., using acetonitrile as a solvent and potassium carbonate as a base) yields the final benzamide product . Key steps include:
- Sonogashira coupling to introduce the ethynyl group.
- Amide bond formation between the pyrimidine intermediate and 4-tert-butylbenzoyl chloride.
Characterization involves:
Q. What is the primary biological target and mechanism of action of this compound?
Methodological Answer: The compound is a selective inhibitor of Discoidin Domain Receptor 1 (DDR1) , a tyrosine kinase implicated in cancer progression. Its mechanism involves:
- Competitive binding to DDR1’s ATP-binding pocket, with an IC50 of 6.8 nM .
- Inhibition of autophosphorylation , disrupting downstream signaling pathways (e.g., MAPK/ERK) .
- Reduced cancer cell invasion and adhesion in DDR1-overexpressing cell lines (e.g., MCF7) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate synergistic effects with other anticancer agents?
Methodological Answer: Use combination index (CI) analysis to quantify synergy:
Cell Line Selection : Prioritize DDR1-high models (e.g., MCF7 isogenic lines) .
Dose-Response Matrix : Treat cells with serial dilutions of the compound and a partner drug (e.g., palbociclib) in a 72-hour assay .
Assay Choice :
- Sulforhodamine B (SRB) assay for proliferation .
- Flow cytometry for apoptosis (Annexin V/PI staining) .
Data Analysis : Calculate CI values using CalcuSyn 2.0 software. CI < 1 indicates synergy (e.g., CI = 0.45 for 7-rh + palbociclib) .
Q. How can selectivity for DDR1 over other kinases be rigorously validated?
Methodological Answer: Perform kinase profiling assays :
- Broad-Screen Panel : Test against 455 kinases (e.g., Eurofins KinaseProfiler). The compound shows S(35) = 0.035 and S(10) = 0.008 selectivity scores, with minimal activity against DDR2, Bcr-Abl, or c-Kit .
- Binding Affinity : Measure Kd via surface plasmon resonance (SPR) (e.g., Kd = 0.6 nM for DDR1 vs. >100 nM for off-targets) .
Q. Table 1: Selectivity Profile of this compound
| Kinase | IC50 (nM) |
|---|---|
| DDR1 | 6.8 |
| DDR2 | >1,000 |
| Bcr-Abl | >1,000 |
| c-Kit | >1,000 |
| Source: Gao et al. (2013) |
Q. How to address discrepancies in efficacy across cancer cell lines?
Methodological Answer:
- DDR1 Expression Quantification : Use qRT-PCR or Western blotting to correlate response with DDR1 mRNA/protein levels .
- Genetic Knockdown : CRISPR/Cas9-mediated DDR1 knockout in resistant lines to confirm target dependency .
- Microenvironment Mimicry : Test in 3D culture or co-culture systems to assess stromal DDR1 contributions .
Q. What pharmacokinetic properties support its use in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
